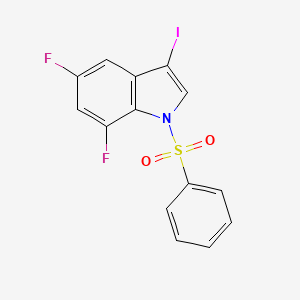

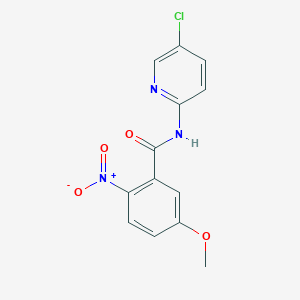

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole

Descripción general

Descripción

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole, or 5,7-DFI-PhenInd, is a new compound with potential applications in scientific research. It is an indole-based compound, containing both a difluoro and an iodinated moiety, and is of interest due to its potential to modulate biological processes. The synthesis of this compound has been reported in the literature, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Masked 2,3-Diaminoindole Synthesis: A three-step synthesis process for masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole has been developed. This involves treatment with trifluoroacetic acid to generate unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds (Mannes, Onyango, & Gribble, 2016).

- Copper Catalyzed Cyclization: A synthetic pathway for preparing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach has been developed, highlighting its importance in biological activities, particularly in antiviral and anticancer compounds (López et al., 2017).

Applications in Molecular and Structural Chemistry

- Formation of 5H-pyrazino[2,3-b]indoles: The synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, can be achieved via different approaches, including the oxidation of 1-(phenylsulfonyl)indole (Gribble & Conway, 1990).

- Synthetic Analogue of Indole-2,3-quinodimethane: The fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole has been synthesized as an indole-2,3-quinodimethane analogue, showcasing a method to create complex molecular structures (Gribble, Jiang, & Liu, 2002).

Biological and Pharmacological Research

- Antimicrobial Activity: Some 2- and 3-aryl substituted indoles synthesized from 1-(phenylsulfonyl)indole derivatives exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).

- Ligands for 5-HT6 Receptor: A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and its derivatives were synthesized as 5-HT6 receptor ligands, showing potential in the treatment of cognitive disorders (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBTMPMUUCYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621501 | |

| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole | |

CAS RN |

500139-01-5 | |

| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)